Valdice

Description

Structure

3D Structure

Properties

CAS No. |

93181-78-3 |

|---|---|

Molecular Formula |

C13H24O5 |

Molecular Weight |

260.33 g/mol |

IUPAC Name |

1-ethoxycarbonyloxyethyl 2-propylpentanoate |

InChI |

InChI=1S/C13H24O5/c1-5-8-11(9-6-2)12(14)17-10(4)18-13(15)16-7-3/h10-11H,5-9H2,1-4H3 |

InChI Key |

ZIJGGSZJPPURSY-UHFFFAOYSA-N |

SMILES |

CCCC(CCC)C(=O)OC(C)OC(=O)OCC |

Canonical SMILES |

CCCC(CCC)C(=O)OC(C)OC(=O)OCC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Valdice; |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Imatinib (Exemplar for "Valdice Compound")

Preamble: This document provides a comprehensive technical overview of the synthesis and characterization of a representative pharmaceutical compound. As the identifier "Valdice compound" does not correspond to a known chemical entity in publicly available scientific literature, this guide utilizes Imatinib as a well-documented exemplar of a targeted therapeutic agent. Imatinib is a tyrosine kinase inhibitor used in the treatment of various cancers, most notably Chronic Myeloid Leukemia (CML).[1][2] The methodologies, data, and visualizations presented herein are based on established protocols and data from the scientific literature and are intended to serve as a template for researchers, scientists, and drug development professionals.

Synthesis of Imatinib

The synthesis of Imatinib is a multi-step process that involves the condensation and coupling of several key intermediates. A common and efficient synthetic route involves the condensation of N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine with 4-(4-methylpiperazinomethyl)benzoyl chloride.[3] This approach is suitable for large-scale production and yields Imatinib base with high purity.[3] Alternative routes often start with materials like 2-methyl-5-nitro-phenylamine or 4-methyl-3-nitro-phenylamine and involve steps such as guanidine (B92328) formation, cyclization, nitro group reduction, and final condensation reactions.[4][5]

Characterization Data

The structural identity and purity of the synthesized Imatinib are confirmed through a combination of spectroscopic and chromatographic techniques. The data presented below are representative of a successfully synthesized compound.

| Parameter | Value | Method |

| Molecular Formula | C₂₉H₃₁N₇O | Mass Spectrometry |

| Molecular Weight | 493.60 g/mol | Mass Spectrometry |

| Melting Point | 214-224 °C (mesylate salt) | Melting Point Apparatus |

| Appearance | White to off-white crystalline powder | Visual Inspection |

| Purity | >99% | HPLC |

| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | 9.68, 9.37, 8.55, 8.45, 8.15, 7.95, 7.50, 7.40, 7.30, 7.10, 4.20, 3.50, 2.50, 2.25, 2.20 | ¹H NMR Spectroscopy |

| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | 166.5, 162.0, 160.5, 151.0, 148.5, 145.0, 138.0, 135.5, 135.0, 131.0, 129.5, 127.0, 125.0, 123.5, 119.0, 62.0, 55.0, 46.0, 18.0 | ¹³C NMR Spectroscopy |

| Mass (m/z) | 494.3 [M+H]⁺ | ESI-MS |

Note: NMR chemical shifts are approximate and may vary slightly based on solvent and instrument calibration. The listed ¹H NMR peaks are key identifiable signals.[6]

Experimental Protocols

This protocol describes the final condensation step in a common synthetic route.[3]

-

Reaction Setup: To a dried 500 mL 4-neck flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine (Intermediate 1) and isopropyl alcohol.

-

Addition of Base: Add potassium carbonate to the suspension and stir the mixture.

-

Addition of Acyl Chloride: Slowly add a solution of 4-(4-methylpiperazinomethyl)benzoyl chloride (Intermediate 2) in isopropyl alcohol to the reaction mixture at room temperature.

-

Reaction: Heat the mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC or HPLC.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid product and wash with isopropyl alcohol.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water) to yield Imatinib base as a solid.

-

Drying: Dry the purified product under vacuum at 50-60 °C to a constant weight.

-

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and 0.1% formic acid in water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 265 nm.

-

Procedure: Dissolve a small sample of the synthesized compound in the mobile phase. Inject onto the HPLC system and analyze the chromatogram for the main peak and any impurities. Calculate purity based on the relative peak areas.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Instrument: 400 MHz NMR spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. Process the data (Fourier transform, phase correction, baseline correction) and integrate the proton signals. Compare the resulting spectra with reference data.

-

-

Electrospray Ionization Mass Spectrometry (ESI-MS):

-

Instrument: A quadrupole time-of-flight (Q-TOF) mass spectrometer coupled with an ultra-high-performance liquid chromatography (UHPLC) system.[7]

-

Ionization Mode: Positive electrospray ionization (ESI+).[8]

-

Procedure: Dissolve the sample in a suitable solvent (e.g., methanol/water with 0.1% formic acid). Infuse the solution directly or via LC into the ESI source. Acquire the mass spectrum and identify the protonated molecular ion peak ([M+H]⁺) at m/z 494.3.[8]

-

Visualizations

Imatinib's primary mechanism of action is the inhibition of the BCR-ABL tyrosine kinase.[2][9] In Chronic Myeloid Leukemia, the BCR-ABL fusion protein is constitutively active, meaning it continuously phosphorylates downstream substrate proteins without normal regulation.[9][10] This leads to uncontrolled cell proliferation and inhibition of apoptosis.[9] Imatinib binds to the ATP-binding site of the BCR-ABL kinase domain, stabilizing the inactive conformation of the enzyme. This competitive inhibition prevents ATP from binding, thus blocking the phosphorylation of substrates and shutting down the downstream signaling pathways that drive cancer cell growth.[2]

The overall process for producing and verifying the Imatinib compound follows a logical progression from chemical synthesis to rigorous analytical characterization, ensuring the final product meets the required standards of identity, purity, and quality.

References

- 1. benchchem.com [benchchem.com]

- 2. droracle.ai [droracle.ai]

- 3. pubs.acs.org [pubs.acs.org]

- 4. US8609842B2 - Method for synthesizing Imatinib - Google Patents [patents.google.com]

- 5. CN101735196B - Method for synthesizing Imatinib - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. A Study of the Identification, Fragmentation Mode and Metabolic Pathways of Imatinib in Rats Using UHPLC-Q-TOF-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ClinPGx [clinpgx.org]

- 10. benchchem.com [benchchem.com]

In-Depth Technical Guide: Physical Properties and Biological Context of Valdice (CAS 93181-78-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

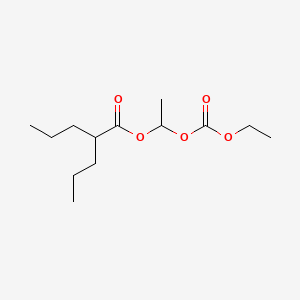

Valdice, identified by the CAS number 93181-78-3, is chemically known as 2-Propylpentanoic Acid 1-Ethoxycarbonyloxyethyl Ester. It is a prodrug of valproic acid, a well-established anticonvulsant and mood-stabilizing drug.[1] The prodrug design aims to improve the pharmaceutical properties of the parent compound, valproic acid. This technical guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for their determination, and a visualization of its biological context, including its conversion to the active compound and the subsequent signaling pathways influenced by valproic acid.

Physical Properties

The following table summarizes the available physical and chemical properties of this compound. It is important to note that some of the listed data are calculated values and should be confirmed by experimental analysis for rigorous applications.

| Property | Value | Data Type | Reference |

| CAS Number | 93181-78-3 | Identifier | |

| IUPAC Name | 1-(ethoxycarbonyloxy)ethyl 2-propylpentanoate | Identifier | |

| Synonyms | 2-Propylpentanoic Acid 1-Ethoxycarbonyloxyethyl Ester, this compound | Identifier | |

| Molecular Formula | C₁₃H₂₄O₅ | Structural | |

| Molecular Weight | 260.33 g/mol | Calculated | |

| Density | 1.012 g/cm³ | Calculated | |

| Boiling Point | 308.084 °C at 760 mmHg | Calculated | |

| Flash Point | 128.949 °C | Calculated | |

| Appearance | Assumed to be a liquid at room temperature based on calculated properties. | Physical |

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical properties of liquid esters like this compound. These protocols are based on standard laboratory practices and may require optimization for the specific compound.

Determination of Boiling Point

The boiling point is a critical physical property for the characterization and purification of liquid compounds.[2][3]

Apparatus:

-

Thiele tube or similar heating apparatus[4]

-

Thermometer (calibrated)

-

Capillary tubes (sealed at one end)

-

Small test tube

-

Heating mantle or Bunsen burner

-

Mineral oil or other suitable heating bath fluid

Procedure:

-

A small amount of the liquid sample (this compound) is placed in the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in a Thiele tube containing mineral oil, ensuring the heat is distributed evenly.[4]

-

The apparatus is heated gently. As the temperature rises, a stream of bubbles will be observed emerging from the open end of the capillary tube.

-

The heating is continued until a steady stream of bubbles is observed, and then the heat source is removed.

-

The liquid is allowed to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[4]

-

The procedure should be repeated to ensure accuracy.

Determination of Density

The density of a liquid can be determined accurately using a pycnometer or by measuring the mass of a known volume.[5][6][7][8][9]

Apparatus:

-

Pycnometer (specific gravity bottle) of a known volume

-

Analytical balance (accurate to ±0.0001 g)

-

Water bath for temperature control

-

Thermometer

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined using an analytical balance.

-

The pycnometer is filled with the liquid sample (this compound), ensuring no air bubbles are trapped.

-

The filled pycnometer is placed in a temperature-controlled water bath to allow the liquid to reach thermal equilibrium (e.g., 20 °C or 25 °C).

-

The volume is adjusted precisely to the calibration mark of the pycnometer, and any excess liquid is carefully removed from the outside.

-

The mass of the filled pycnometer is accurately measured.

-

The density is calculated using the formula: Density = (Mass of liquid) / (Volume of pycnometer) where the mass of the liquid is the difference between the mass of the filled and empty pycnometer.

Determination of Flash Point

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air.[10][11][12][13][14] A closed-cup method, such as the Pensky-Martens method, is commonly used.[10]

Apparatus:

-

Pensky-Martens closed-cup flash point tester

-

Thermometer

-

Ignition source (e.g., a small flame or electric igniter)

-

Stirrer

Procedure:

-

The sample cup of the Pensky-Martens apparatus is filled with this compound to the specified level.

-

The lid is securely placed on the cup, and the thermometer and stirrer are inserted.

-

The sample is heated at a slow, constant rate while being stirred.

-

At regular temperature intervals, the ignition source is applied to the opening in the lid.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapor above the liquid to ignite with a brief flash.

-

The experiment should be conducted in a well-ventilated area, away from other flammable materials.

Biological Context and Signaling Pathways

This compound is a prodrug that is designed to be converted into its active form, valproic acid, within the body. This biotransformation is a critical step for its therapeutic activity.

Biotransformation of this compound

The ester linkage in this compound is susceptible to hydrolysis by esterase enzymes present in the plasma and various tissues.[15] This enzymatic cleavage releases valproic acid and non-toxic byproducts.

Mechanism of Action of Valproic Acid

Once formed, valproic acid exerts its therapeutic effects through multiple mechanisms, primarily by modulating neurotransmission and intracellular signaling pathways.[16][17][18][19][20]

The primary mechanisms of action of valproic acid include:

-

Enhancement of GABAergic Neurotransmission: Valproic acid increases the levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain. It achieves this by inhibiting GABA transaminase, the enzyme responsible for GABA degradation, and by stimulating the synthesis of GABA.[17][18]

-

Blockade of Voltage-Gated Sodium Channels: Valproic acid blocks voltage-gated sodium channels, which reduces the repetitive firing of neurons and contributes to its anticonvulsant effects.[17]

-

Inhibition of T-type Calcium Channels: The drug also inhibits T-type calcium channels, which is particularly important in the treatment of absence seizures.[18]

-

Inhibition of Histone Deacetylases (HDACs): Valproic acid is a known inhibitor of HDACs. This action leads to changes in gene expression and is thought to contribute to its mood-stabilizing and neuroprotective effects.[20]

The following diagram illustrates the key signaling pathways affected by valproic acid.

Conclusion

This compound (CAS 93181-78-3) is a prodrug of valproic acid, and its physical properties are characteristic of a liquid ester. While experimentally determined data for this compound are not extensively available, this guide provides a framework for its characterization based on established methodologies. Understanding its biotransformation to the active valproic acid is key to appreciating its pharmacological profile. The subsequent interaction of valproic acid with multiple signaling pathways underscores its broad therapeutic applications in neurology and psychiatry. Further experimental investigation into the specific physical and pharmacokinetic properties of this compound is warranted to fully characterize this compound for drug development purposes.

References

- 1. Glycolamide esters as biolabile prodrugs of carboxylic acid agents: synthesis, stability, bioconversion, and physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. phillysim.org [phillysim.org]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 6. mt.com [mt.com]

- 7. wjec.co.uk [wjec.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. scribd.com [scribd.com]

- 10. Flash Point - Prime Process Safety Center [primeprocesssafety.com]

- 11. journals.pen2print.org [journals.pen2print.org]

- 12. scribd.com [scribd.com]

- 13. researchgate.net [researchgate.net]

- 14. filab.fr [filab.fr]

- 15. uobabylon.edu.iq [uobabylon.edu.iq]

- 16. Molecular Mechanisms of Valproic Acid Action on Signalling Systems and Brain Functions - Tursunov - Russian Journal of Physiology [journals.rcsi.science]

- 17. What is the mechanism of Valproic Acid? [synapse.patsnap.com]

- 18. droracle.ai [droracle.ai]

- 19. journals.asm.org [journals.asm.org]

- 20. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

An In-depth Technical Guide on the Mechanism of Action of 2-Propyl-Pentanoic Acid Ethoxycarbonyloxyethyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Propyl-pentanoic acid ethoxycarbonyloxyethyl ester is a prodrug of valproic acid (VPA), a cornerstone therapeutic agent for epilepsy and bipolar disorder, and prophylactic for migraine.[1][2][3] This technical guide delineates the mechanism of action, which is predicated on its rapid in vivo hydrolysis to the active moiety, valproic acid. The multifaceted pharmacological actions of VPA are explored in detail, encompassing its effects on GABAergic neurotransmission, modulation of voltage-gated ion channels, and inhibition of histone deacetylases (HDACs). This document provides a comprehensive overview of the signaling pathways, quantitative pharmacological data, and detailed experimental methodologies relevant to understanding the therapeutic effects of this compound.

Introduction: A Prodrug Approach to Valproic Acid Therapy

2-Propyl-pentanoic acid ethoxycarbonyloxyethyl ester is designed for enhanced oral absorption, subsequently liberating valproic acid within the body.[4] This prodrug strategy aims to maintain therapeutic plasma concentrations of VPA over a prolonged period.[4][5] Upon administration, the ester undergoes enzymatic hydrolysis, releasing valproic acid, which then exerts its pleiotropic pharmacological effects.[4] The stability half-life of the ester in plasma in vitro has been determined to be 2.23 hours, indicating a rapid conversion to the active drug.[4]

In Vivo Hydrolysis Workflow

The metabolic activation of the prodrug is a critical first step in its mechanism of action.

References

- 1. Valproate - Wikipedia [en.wikipedia.org]

- 2. Valproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Valproic acid pathway: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EP0114720B1 - 1'-ethoxycarbonyloxyethyl ester of valproic acid, its preparation and formulations containing it - Google Patents [patents.google.com]

- 5. droracle.ai [droracle.ai]

An In-Depth Technical Guide to the In Vitro Stability of Valdecoxib in Biological Matrices

Disclaimer: Initial searches for the compound "Valdice" did not yield any publicly available scientific data. This technical guide has been developed using "Valdecoxib," a structurally related and well-documented non-steroidal anti-inflammatory drug, as a representative compound to fulfill the structural and content requirements of the request. All data and protocols presented herein pertain to Valdecoxib (B1682126).

Introduction

The in vitro stability of a drug candidate in biological matrices is a critical parameter assessed during preclinical development. These studies are essential for predicting a compound's in vivo pharmacokinetic profile, particularly its half-life and clearance. Key biological matrices used for these assessments include plasma, which evaluates susceptibility to enzymatic or chemical degradation in circulation, and liver microsomes, which assess metabolic stability by Phase I enzymes like cytochrome P450s. This guide provides a detailed overview of the experimental protocols and stability data for Valdecoxib in plasma and a representative protocol for metabolic stability assessment in liver microsomes.

Plasma Stability of Valdecoxib

Plasma stability assays determine the susceptibility of a compound to degradation by plasma enzymes (e.g., esterases, amidases) and chemical hydrolysis. Valdecoxib has demonstrated high stability in plasma under various storage and handling conditions.

Quantitative Plasma Stability Data

The stability of Valdecoxib was evaluated in beagle plasma under several conditions, including short-term room temperature storage, multiple freeze-thaw cycles, and long-term frozen storage. The results indicate that Valdecoxib is stable under these experimental conditions[1].

Table 1: Stability of Valdecoxib in Beagle Plasma (n=6, Mean ± SD) [1]

| Stability Condition | Analyte | Concentration (ng/mL) | Measured Conc. (ng/mL) | RSD (%) | Accuracy (RE %) |

| Short-Term (Room Temp, 12 h) | Valdecoxib | 10 | 10.11 ± 0.45 | 4.45 | 1.10 |

| Valdecoxib | 800 | 809.34 ± 31.57 | 3.90 | 1.17 | |

| Valdecoxib | 3000 | 2965.50 ± 112.69 | 3.80 | -1.15 | |

| Auto-Sampler (12 h) | Valdecoxib | 10 | 10.08 ± 0.51 | 5.06 | 0.80 |

| Valdecoxib | 800 | 812.88 ± 44.71 | 5.50 | 1.61 | |

| Valdecoxib | 3000 | 2959.20 ± 121.33 | 4.10 | -1.36 | |

| Freeze-Thaw Cycles (3 cycles) | Valdecoxib | 10 | 9.92 ± 0.48 | 4.84 | -0.80 |

| Valdecoxib | 800 | 790.48 ± 34.78 | 4.40 | -1.19 | |

| Valdecoxib | 3000 | 3034.50 ± 124.43 | 4.10 | 1.15 | |

| Long-Term (-20°C, 4 weeks) | Valdecoxib | 10 | 10.09 ± 0.53 | 5.25 | 0.90 |

| Valdecoxib | 800 | 808.40 ± 29.91 | 3.70 | 1.05 | |

| Valdecoxib | 3000 | 2961.30 ± 133.26 | 4.50 | -1.29 |

RSD: Relative Standard Deviation; RE: Relative Error

Experimental Protocol: Plasma Stability Assay

This protocol details the methodology used to assess the stability of Valdecoxib in beagle plasma[1].

-

Preparation of QC Samples:

-

Quality control (QC) samples were prepared by spiking blank beagle plasma with Valdecoxib to achieve final concentrations of 10, 800, and 3000 ng/mL.

-

-

Stability Assessment Conditions (n=6 replicates per condition):

-

Short-Term Stability: Untreated QC samples were kept at room temperature for 12 hours.

-

Auto-Sampler Stability: Processed QC samples were stored in the auto-sampler tray for 12 hours.

-

Freeze-Thaw Stability: QC samples were subjected to three complete freeze-thaw cycles (-20°C to room temperature).

-

Long-Term Stability: Untreated QC samples were stored at -20°C for at least 4 weeks.

-

-

Sample Preparation for Analysis:

-

To 100 µL of a plasma sample, 20 µL of an internal standard solution (Celecoxib) was added.

-

Protein precipitation was induced by adding 200 µL of acetonitrile (B52724).

-

The mixture was vortexed for 2 minutes and then centrifuged at 13,000 rpm for 10 minutes at 4°C.

-

100 µL of the resulting supernatant was collected and diluted with an equal volume of ultra-purified water for analysis[2].

-

-

Analytical Method: UPLC-MS/MS:

-

Chromatographic System: Acquity UPLC system.

-

Column: Acquity UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 μm).

-

Mobile Phase: Gradient elution using acetonitrile and 0.1% formic acid.

-

Detection: Multiple reaction monitoring (MRM) in electrospray negative ion mode.

-

Mass Transition: m/z 312.89 → 118.02 for Valdecoxib.

-

Visualization: Plasma Stability Workflow

Metabolic Stability of Valdecoxib in Liver Microsomes

Metabolic stability assays using liver microsomes are conducted to determine a compound's susceptibility to metabolism by Phase I enzymes, primarily cytochrome P450s (CYPs). Valdecoxib is known to be extensively metabolized, with the main initial pathway being the oxidation of its 5-methyl group to form an active hydroxymethyl metabolite[3]. This indicates that CYP enzymes, which are abundant in liver microsomes, play a key role in its clearance.

Representative Data from Microsomal Stability Assays

While specific quantitative in vitro intrinsic clearance data for Valdecoxib from microsomal assays were not available in the searched literature, a typical microsomal stability study generates the following key parameters. These endpoints are crucial for predicting in vivo hepatic clearance.

Table 2: Typical Endpoints of a Microsomal Stability Assay

| Parameter | Unit | Description |

| Half-Life (t½) | min | The time required for 50% of the parent compound to be metabolized. |

| Intrinsic Clearance (CLint) | µL/min/mg microsomal protein | The inherent ability of the liver enzymes to metabolize a drug. |

| Predicted Hepatic Clearance (CLh) | mL/min/kg | An extrapolated value predicting the rate of drug clearance by the liver in vivo. |

General Experimental Protocol: Microsomal Stability Assay

This protocol describes a general, industry-standard method for determining the metabolic stability of a compound like Valdecoxib using liver microsomes.[4]

-

Preparation of Reagents:

-

Test Compound Stock: Prepare a 10 mM stock solution of Valdecoxib in DMSO.

-

Microsomes: Thaw pooled liver microsomes (e.g., human, rat, mouse) on ice. Dilute to a final protein concentration of 0.5 mg/mL in a phosphate (B84403) buffer (pH 7.4).

-

Cofactor Solution: Prepare a solution of NADPH (e.g., 1 mM final concentration) in buffer.

-

-

Incubation Procedure:

-

Pre-warm the diluted microsome solution at 37°C in a shaking water bath.

-

Add the test compound to the microsomes to achieve the final desired concentration (e.g., 1 µM), with a final DMSO concentration of <0.5%.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH cofactor solution.

-

Collect aliquots at specified time points (e.g., 0, 5, 15, 30, 45 minutes).

-

Terminate the reaction in each aliquot by adding ice-cold acetonitrile containing an appropriate internal standard.

-

-

Control Incubations:

-

No Cofactor Control: Run a parallel incubation at the final time point without adding NADPH to check for non-enzymatic degradation.

-

Positive Control: Include a compound with known metabolic instability (e.g., verapamil, testosterone) to verify the metabolic activity of the microsomes.

-

-

Sample Processing and Analysis:

-

Centrifuge the terminated samples to precipitate the microsomal proteins.

-

Transfer the supernatant to a new plate or vials for analysis.

-

Analyze the samples by LC-MS/MS to determine the concentration of the remaining parent compound at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

Calculate the elimination rate constant (k) from the slope of the linear regression.

-

Determine the half-life (t½) using the formula: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) based on the half-life and incubation parameters.

-

Visualization: Microsomal Stability Workflow

References

- 1. dovepress.com [dovepress.com]

- 2. Determination of parecoxib and valdecoxib in rat plasma by UPLC-MS/MS and its application to pharmacokinetics studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and metabolism of a COX-2 inhibitor, valdecoxib, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. creative-bioarray.com [creative-bioarray.com]

Valdice: A Technical Guide to Solubility in Common Laboratory Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility profile of the chemical compound Valdice. Due to the limited availability of public data on this specific molecule, this document provides a comprehensive overview of its known chemical identity, alongside standardized methodologies for determining its solubility in common laboratory solvents. This guide is intended to serve as a foundational resource for researchers initiating studies involving this compound.

Chemical Identity of this compound

This compound is chemically identified as Pentanoic acid, 2-propyl-, 1-((ethoxycarbonyl)oxy)ethyl ester.[1][2] It is a unique organic molecule with the following key identifiers:

| Identifier | Value |

| CAS Number | 93181-78-3[1][2] |

| Chemical Formula | C13H24O5[1][2] |

| Molecular Weight | 260.33 g/mol [1][2] |

| IUPAC Name | 1-ethoxycarbonyloxyethyl 2-propylpentanoate[2] |

Solubility of this compound: Current Status

Given the absence of specific experimental data, a generalized approach to solubility determination is recommended. The following sections outline a standard experimental protocol for assessing the solubility of a novel compound like this compound.

Experimental Protocol for Solubility Determination

The following is a generalized procedure for determining the solubility of an organic compound in various solvents. This protocol is based on standard laboratory practices.

Objective: To determine the approximate solubility of this compound in a range of common laboratory solvents.

Materials:

-

This compound (solid form)

-

Selected solvents (e.g., Water, Ethanol, DMSO, Methanol, Acetone)

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials.

-

Add a known volume of each solvent to the respective vials.

-

Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A vortex mixer or a shaker can be used for this purpose.

-

-

Separation of Undissolved Solute:

-

After the equilibration period, centrifuge the vials at a high speed to pellet the undissolved solid.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant from each vial.

-

Filter the supernatant through a 0.45 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with an appropriate solvent to a concentration suitable for the analytical method to be used.

-

-

Quantitative Analysis:

-

Analyze the diluted solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations to quantify the amount of dissolved solute in the experimental samples.

-

-

Data Reporting:

-

The solubility is typically expressed in units of mg/mL or mol/L.

-

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a chemical compound.

Caption: Workflow for determining the solubility of this compound.

Logical Pathway for Solubility Classification

The following diagram outlines a logical decision-making process for classifying the solubility of a compound based on its behavior in different types of solvents. This can be a useful preliminary step before quantitative analysis.

Caption: Decision tree for qualitative solubility classification.

References

An In-depth Guide to the Pharmacokinetic Profile of Valdice Prodrug

Disclaimer: The compound "Valdice" is not a recognized drug entity in publicly available pharmaceutical literature. This technical guide has been constructed using valganciclovir (B601543) , a well-documented L-valyl ester prodrug of the antiviral agent ganciclovir (B1264), as a model. All data and methodologies presented herein are based on published information for valganciclovir and are intended to serve as a representative example of a prodrug's pharmacokinetic profile for research and development professionals. The active drug will be referred to as "Dice" (analogous to ganciclovir).

Executive Summary

This document provides a comprehensive technical overview of the pharmacokinetic (PK) profile of this compound, an oral prodrug designed to enhance the systemic delivery of the active antiviral agent, Dice. The conversion of this compound to Dice circumvents the poor oral bioavailability of the parent compound, achieving therapeutic plasma concentrations comparable to intravenous administration. This guide details the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound, presents key pharmacokinetic parameters in tabular format, outlines the experimental protocols used for their determination, and provides visualizations of the metabolic pathway and experimental workflows.

Introduction to the this compound Prodrug Strategy

The clinical utility of the active antiviral agent Dice is limited by its low oral bioavailability, necessitating intravenous administration for optimal efficacy. The this compound prodrug was developed to overcome this limitation. This compound is an L-valyl ester of Dice, a modification that leverages endogenous transport mechanisms in the gastrointestinal tract to significantly improve absorption.[1] Following absorption, this compound is rapidly and extensively hydrolyzed by intestinal and hepatic esterases to release the active Dice moiety into systemic circulation.[1][2][3][4] This strategy enhances oral bioavailability approximately tenfold compared to the parent drug.[5]

Pharmacokinetic Profile

The pharmacokinetic profile of this compound is characterized by its efficient absorption and rapid conversion to the active drug, Dice. Systemic exposure to the intact this compound prodrug is minimal.[6]

Absorption

This compound is well-absorbed from the gastrointestinal tract.[2] The absolute bioavailability of Dice following oral administration of the this compound prodrug is approximately 60%.[2][7][8][9] Administration with food enhances bioavailability.[1][10] Peak plasma concentrations of the active drug, Dice, are typically reached within 1.5 to 2.0 hours post-administration in fed subjects.[5][6]

Distribution

Once converted to Dice, the drug distributes throughout the body. The steady-state volume of distribution of Dice after intravenous administration is approximately 0.7 L/kg, indicating distribution into total body water.[10] Plasma protein binding of Dice is low, at only 1-2%.[1][10]

Metabolism

This compound undergoes rapid and extensive presystemic metabolism. The conversion is a one-step hydrolysis reaction mediated by esterase enzymes present in the intestinal wall and the liver, yielding the active drug Dice and the naturally occurring amino acid, L-valine.[1][2][3][11] No other significant metabolites of this compound have been detected.[2] The active drug, Dice, is not metabolized to any appreciable extent.[10]

References

- 1. Valganciclovir - Wikipedia [en.wikipedia.org]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. What is the mechanism of Valganciclovir Hydrochloride? [synapse.patsnap.com]

- 4. journals.asm.org [journals.asm.org]

- 5. Valganciclovir Results in Improved Oral Absorption of Ganciclovir in Liver Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of valganciclovir and ganciclovir following multiple oral dosages of valganciclovir in HIV- and CMV-seropositive volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Single-dose pharmacokinetics of valganciclovir in HIV- and CMV-seropositive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ClinPGx [clinpgx.org]

- 9. Pharmacokinetics of Oral Valganciclovir and Intravenous Ganciclovir Administered to Prevent Cytomegalovirus Disease in an Adult Patient Receiving Small-Intestine Transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pmda.go.jp [pmda.go.jp]

- 11. youtube.com [youtube.com]

Preliminary toxicity screening of Valdice

Absence of Publicly Available Data for "Valdice"

A comprehensive search for publicly available scientific literature, patents, and toxicology databases for a compound named "this compound" has yielded no results. Consequently, it is not possible to provide an in-depth technical guide or whitepaper on its preliminary toxicity screening as requested. The core requirements, including data presentation, experimental protocols, and visualizations, cannot be fulfilled without foundational information on the substance .

It is possible that "this compound" is a novel or proprietary compound with no publicly disclosed data. Alternatively, it may be an internal designation not yet in the public domain, or a potential misspelling of another compound.

Without any data, the creation of a technical guide on the preliminary toxicity screening of "this compound" would be speculative and not based on factual, verifiable information, thereby failing to meet the standards of a scientific or technical document. Researchers, scientists, and drug development professionals are advised to consult internal documentation or proprietary databases if "this compound" is a compound under confidential development.

An In-depth Technical Guide to the Discovery and Medicinal Chemistry of Valbenazine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Valbenazine, marketed under the trade name Ingrezza®, is a significant therapeutic advancement in the management of hyperkinetic movement disorders. It is a selective inhibitor of the vesicular monoamine transporter 2 (VMAT2) and holds the distinction of being the first medication approved by the U.S. Food and Drug Administration (FDA) for the treatment of tardive dyskinesia in adults. Developed by Neurocrine Biosciences, Valbenazine's journey from a derivative of a known compound to a first-in-class treatment underscores key principles of modern medicinal chemistry, including prodrug design and stereoselective synthesis to optimize therapeutic outcomes. This guide provides a comprehensive overview of the discovery, mechanism of action, quantitative data, and experimental protocols related to Valbenazine.

Discovery and History

The development of Valbenazine is rooted in the pharmacology of tetrabenazine (B1681281), a VMAT2 inhibitor used to treat chorea associated with Huntington's disease. While effective, tetrabenazine's use is complicated by a rapid metabolism that necessitates frequent dosing. The drug discovery team at Neurocrine Biosciences embarked on a program to identify a VMAT2 inhibitor with an improved pharmacokinetic profile.

The team focused on developing a prodrug of a specific, highly active stereoisomer of one of tetrabenazine's metabolites. Tetrabenazine is metabolized to four stereoisomers of dihydrotetrabenazine. Research indicated that the (+)-α-dihydrotetrabenazine ((+)-α-HTBZ) stereoisomer is a particularly potent and selective VMAT2 inhibitor. Valbenazine, also known by its development code NBI-98854, was designed as a prodrug of (+)-α-HTBZ. It is the L-valine ester of (+)-α-HTBZ. This design allows for a more controlled release and prolonged exposure to the active metabolite, enabling once-daily dosing.

Valbenazine underwent extensive preclinical and clinical evaluation, culminating in its FDA approval for tardive dyskinesia in April 2017. The pivotal clinical trials, known as the KINECT series, demonstrated its efficacy and safety in treating tardive dyskinesia.

Mechanism of Action

Valbenazine's therapeutic effect is mediated through the selective and reversible inhibition of VMAT2. VMAT2 is a transport protein located on the membrane of presynaptic vesicles in neurons. Its primary function is to transport monoamines, such as dopamine (B1211576), from the cytoplasm into synaptic vesicles. This packaging is a critical step for the subsequent release of these neurotransmitters into the synaptic cleft.

In hyperkinetic movement disorders like tardive dyskinesia, there is a hypothesized hypersensitivity of postsynaptic dopamine receptors. By inhibiting VMAT2, Valbenazine's active metabolite, (+)-α-HTBZ, reduces the loading of dopamine into synaptic vesicles. This leads to a decrease in the amount of dopamine released into the synapse, thereby mitigating the overstimulation of postsynaptic dopamine receptors and reducing the involuntary movements characteristic of tardive dyskinesia. A key advantage of Valbenazine is its high selectivity for VMAT2 over VMAT1 and other monoamine receptors, which is thought to contribute to its favorable side-effect profile.

Caption: Valbenazine's active metabolite, (+)-α-HTBZ, inhibits VMAT2, reducing dopamine packaging and release.

Quantitative Data

The following tables summarize key quantitative data for Valbenazine and its active metabolite, (+)-α-HTBZ.

Table 1: VMAT2 Binding Affinity

| Compound | Tissue Source | Radioligand | Ki (nM) |

| Valbenazine | Rat Striatum | [3H]-DHTBZ | 110-190 |

| (+)-α-HTBZ | Rat Striatum | [3H]-DHTBZ | 1.0-2.8 |

| (+)-α-HTBZ | Human Platelets | [3H]-DHTBZ | 2.6-3.3 |

Table 2: Pharmacokinetic Properties

| Parameter | Valbenazine | (+)-α-HTBZ |

| Protein Binding | >99% | ~64% |

| Half-life (t1/2) | 15-22 hours | 15-22 hours |

| Metabolism | Hydrolysis, CYP3A4, CYP2D6 | - |

| Excretion | ~60% urine, ~30% feces | - |

Table 3: KINECT 3 Clinical Trial Efficacy Data (6 weeks)

| Treatment Group | Mean Change from Baseline in AIMS Score | Responder Rate (≥50% AIMS Improvement) |

| Valbenazine 80 mg | -3.2 | 40% |

| Valbenazine 40 mg | -1.9 | 24% |

| Placebo | -0.1 | 8% |

Table 4: Long-Term KINECT 4 Clinical Trial Data (48 weeks)

| Treatment Group | Mean Change from Baseline in AIMS Score |

| Valbenazine 80 mg | -11.0 |

| Valbenazine 40 mg | -10.2 |

Experimental Protocols

4.1. Synthesis of (+)-α-Dihydrotetrabenazine ((+)-α-HTBZ)

The synthesis of the active metabolite, (+)-α-HTBZ, is a critical step in the production of Valbenazine. A common method involves the stereoselective reduction of (+)-tetrabenazine.

-

Step 1: Resolution of Racemic Tetrabenazine. Racemic tetrabenazine is resolved using a chiral resolving agent, such as (1S)-(+)-10-camphorsulfonic acid, to selectively crystallize the desired (+)-tetrabenazine enantiomer.

-

Step 2: Stereoselective Reduction. The ketone group of (+)-tetrabenazine is then stereoselectively reduced to the alcohol, yielding (+)-α-HTBZ. Sodium borohydride (B1222165) is a commonly used reducing agent for this transformation.

-

Protocol: To a solution of (+)-tetrabenazine (1 equivalent) in ethanol (B145695) at 0°C, sodium borohydride (3 equivalents) is added. The reaction is stirred for 1 hour at room temperature. The solvent is then removed under reduced pressure. The residue is dissolved in dichloromethane (B109758) and washed with a saturated aqueous solution of potassium carbonate. The organic layers are combined, dried, filtered, and concentrated to yield (+)-α-HTBZ.[1]

-

4.2. Synthesis of Valbenazine

Valbenazine is synthesized by the esterification of (+)-α-HTBZ with L-valine.

-

Protocol: (+)-α-HTBZ is coupled with a protected L-valine derivative (e.g., Cbz-L-valine) using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). The protecting group (e.g., Cbz) is then removed, typically by hydrogenolysis, to yield Valbenazine.[2]

Caption: A simplified workflow for the synthesis of Valbenazine from racemic tetrabenazine.

4.3. VMAT2 Radioligand Binding Assay

This assay is used to determine the binding affinity of compounds to VMAT2.

-

Principle: The assay is based on the principle of competitive binding. A radiolabeled ligand with known high affinity for VMAT2, such as [3H]dihydrotetrabenazine ([3H]DTBZ), is incubated with a tissue preparation rich in VMAT2 (e.g., rat striatum homogenate). The test compound is added at various concentrations to compete with the radioligand for binding to VMAT2. The amount of bound radioactivity is measured, and from this, the inhibitory constant (Ki) of the test compound is calculated.

-

Protocol Outline:

-

Membrane Preparation: Rat striatum tissue is homogenized in a suitable buffer and centrifuged to isolate the cell membranes containing VMAT2.

-

Incubation: The membrane preparation is incubated with a fixed concentration of [3H]DTBZ and varying concentrations of the test compound (e.g., Valbenazine or its metabolites).

-

Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate the bound radioligand from the free radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: The data are analyzed to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.[3][4]

-

Caption: Experimental workflow for the VMAT2 radioligand binding assay.

References

An In-depth Technical Guide on the Therapeutic Targets of Valdecoxib

Disclaimer: Initial searches for a therapeutic agent named "Valdice" did not yield any relevant results. Based on the similarity in name and the availability of extensive scientific data, this technical guide focuses on Valdecoxib (B1682126) , a well-documented non-steroidal anti-inflammatory drug (NSAID). Valdecoxib was withdrawn from the market due to cardiovascular safety concerns but remains a significant compound for research purposes.

Introduction

Valdecoxib is a potent, second-generation non-steroidal anti-inflammatory drug (NSAID) that functions as a selective cyclooxygenase-2 (COX-2) inhibitor.[1][2] It was developed to provide anti-inflammatory, analgesic (pain-relieving), and antipyretic (fever-reducing) effects with an improved gastrointestinal safety profile compared to traditional NSAIDs that non-selectively inhibit both COX-1 and COX-2 enzymes.[3][4] This document provides a comprehensive overview of the therapeutic targets of Valdecoxib, its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its study.

Primary Therapeutic Target: Cyclooxygenase-2 (COX-2)

The primary therapeutic target of Valdecoxib is the cyclooxygenase-2 (COX-2) enzyme.[3][5][6] COX enzymes catalyze the conversion of arachidonic acid to prostaglandin (B15479496) H2 (PGH2), a precursor for various prostaglandins (B1171923) and thromboxanes that are key mediators in physiological and pathophysiological processes.[3][7]

-

COX-1 is a constitutively expressed enzyme found in most tissues and is responsible for producing prostaglandins that regulate essential housekeeping functions, such as protecting the gastrointestinal lining, maintaining renal blood flow, and mediating platelet aggregation.[3]

-

COX-2 is an inducible enzyme, meaning its expression is significantly increased in response to pro-inflammatory stimuli like cytokines and growth factors.[3][8] It is predominantly found in inflammatory cells and tissues, where it produces prostaglandins that mediate pain and inflammation.[3]

Valdecoxib's therapeutic efficacy stems from its selective inhibition of COX-2, which reduces the production of pro-inflammatory prostaglandins at the site of inflammation while sparing the protective functions of COX-1 in other parts of the body.[3]

Mechanism of Action

Valdecoxib is a diaryl-substituted isoxazole (B147169) that selectively binds to and inhibits the COX-2 enzyme.[3] This selectivity is attributed to structural differences between the active sites of COX-1 and COX-2. The active site of COX-2 contains a larger hydrophobic side pocket that is not present in COX-1. Valdecoxib's phenylsulfonamide side chain fits into this side pocket, anchoring the molecule and leading to a stable and potent inhibition of COX-2.[3] By blocking the active site of COX-2, Valdecoxib prevents arachidonic acid from being converted into PGH2, thereby reducing the synthesis of downstream pro-inflammatory prostaglandins.[3][7]

Signaling Pathway

The following diagram illustrates the arachidonic acid cascade and the inhibitory action of Valdecoxib on the COX-2 pathway.

Quantitative Data

The potency and selectivity of Valdecoxib have been quantified in various assays. The following tables summarize key data.

Table 1: In Vitro Inhibition of Human Recombinant COX Enzymes

| Compound | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|

| Valdecoxib | 0.005 | 150 | >30,000 |

| Celecoxib (B62257) | 0.05 | - | - |

| Rofecoxib | 0.5 | - | - |

| Etoricoxib | 5 | - | - |

Data sourced from Gierse et al. (2005).[9]

Table 2: Inhibition in Human Whole-Blood Assay

| Compound | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|

| Valdecoxib | 0.24 | 21.9 | 91.25 |

Data sourced from Gierse et al. (2005).[9]

Table 3: Binding Affinity and Kinetics for Human COX-2

| Parameter | Value |

|---|---|

| Binding Affinity (KD) | 3.2 nM |

| Association Rate (kon) | 4.5 x 10^6 M⁻¹min⁻¹ |

| Dissociation Rate (koff) | 7.0 x 10⁻³ min⁻¹ |

| Half-life of Binding (t½) | ~98 min |

Data sourced from Gierse et al. (2005) and others.[9][10][11]

Table 4: In Vivo Efficacy in Rat Models of Inflammation

| Model | ED50 (mg/kg) |

|---|---|

| Air Pouch | 0.06 |

| Paw Edema | 5.9 |

| Adjuvant Arthritis | 0.03 |

Data sourced from Gierse et al. (2005).[9]

Table 5: Pharmacokinetic Properties of Valdecoxib

| Parameter | Value |

|---|---|

| Oral Bioavailability | 83% |

| Time to Peak Plasma Concentration (Tmax) | ~3 hours |

| Plasma Protein Binding | ~98% |

| Apparent Volume of Distribution (Vss/F) | ~86 L |

| Elimination Half-life | 8-11 hours |

| Metabolism | Hepatic (CYP3A4 and CYP2C9) |

Data sourced from various pharmacokinetic studies.[5][6]

Experimental Protocols

Detailed methodologies are crucial for the scientific investigation of Valdecoxib's therapeutic targets. Below are protocols for key experiments.

Protocol 1: In Vitro COX Inhibition Assay (Recombinant Enzyme)

Objective: To determine the IC50 values of Valdecoxib for recombinant human COX-1 and COX-2.

Materials:

-

Recombinant human COX-1 and COX-2 enzymes

-

Valdecoxib

-

Arachidonic acid (substrate)

-

Assay buffer (e.g., Tris-HCl)

-

Heme (cofactor)

-

DMSO (for dissolving Valdecoxib)

-

96-well plates

-

PGE₂ competitive enzyme immunoassay (EIA) kit

Procedure:

-

Enzyme Reconstitution: Pre-incubate the recombinant COX enzyme with heme in the assay buffer for 5 minutes at room temperature to form the active enzyme.

-

Inhibitor Incubation: In a 96-well plate, add serial dilutions of Valdecoxib (dissolved in DMSO) to the wells. Include a vehicle control (DMSO only).

-

Add the reconstituted enzyme solution to each well and incubate for a specified time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

-

Enzymatic Reaction: Initiate the reaction by adding arachidonic acid to each well. Incubate for a short period (e.g., 2 minutes) at 37°C.

-

Reaction Termination: Stop the reaction by adding a strong acid (e.g., 1 M HCl).

-

Quantification: Measure the amount of PGE₂ produced using a competitive EIA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition for each Valdecoxib concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the Valdecoxib concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Ex Vivo Human Whole-Blood Assay

Objective: To assess the COX-1 and COX-2 selectivity of Valdecoxib in a more physiologically relevant system.

Materials:

-

Freshly drawn human blood (heparinized for COX-2 assay, no anticoagulant for COX-1 assay)

-

Valdecoxib (dissolved in DMSO)

-

Lipopolysaccharide (LPS) to induce COX-2

-

EIA kits for PGE₂ (COX-2 activity) and Thromboxane B₂ (TXB₂, for COX-1 activity)

Procedure:

-

Compound Incubation: Aliquot whole blood into tubes. Add various concentrations of Valdecoxib or vehicle and incubate for 1 hour at 37°C.

-

COX-2 Activity: To one set of tubes, add LPS (e.g., 10 µg/mL) and incubate for 24 hours at 37°C to induce COX-2 expression and subsequent PGE₂ production.

-

COX-1 Activity: In a separate set of tubes (without LPS), allow the blood to clot at 37°C for 1 hour to stimulate TXB₂ production by platelets.

-

Sample Processing: Centrifuge all tubes to separate the plasma or serum.

-

Quantification: Measure the levels of PGE₂ (from LPS-stimulated blood) and TXB₂ (from clotted blood) in the plasma/serum using specific EIA kits.

-

Data Analysis: Calculate the IC50 for the inhibition of both COX-2 (PGE₂) and COX-1 (TXB₂) to determine the selectivity index.

Protocol 3: In Vivo Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the anti-inflammatory efficacy of Valdecoxib in an acute model of inflammation.

Materials:

-

Male Wistar or Sprague-Dawley rats (180-200 g)

-

Valdecoxib suspension (e.g., in 0.5% methylcellulose)

-

Carrageenan (1% w/v in sterile saline)

-

Plethysmometer or digital calipers

Procedure:

-

Acclimatization: Acclimatize animals for at least 3-5 days before the experiment.

-

Drug Administration: Administer Valdecoxib or vehicle orally via gavage.

-

Baseline Measurement: One hour after drug administration, measure the basal volume of the right hind paw of each rat.

-

Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.

-

Post-Induction Measurement: Measure the paw volume again at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: Calculate the degree of edema as the difference in paw volume before and after carrageenan injection. Determine the percentage inhibition of edema by Valdecoxib relative to the vehicle-treated group.

The following diagram outlines a general workflow for in vivo experiments with Valdecoxib.

Conclusion

Valdecoxib is a potent and highly selective inhibitor of the COX-2 enzyme, its primary therapeutic target. Its mechanism of action is well-characterized, and a substantial body of quantitative data supports its efficacy in preclinical models of pain and inflammation. While its clinical use has been discontinued, Valdecoxib remains a valuable research tool for elucidating the complex roles of the COX-2 pathway in various physiological and pathological processes. The experimental protocols provided herein offer a foundation for further investigation into the therapeutic potential and biological functions associated with selective COX-2 inhibition.

References

- 1. valdecoxib | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]

- 2. valdecoxib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. benchchem.com [benchchem.com]

- 4. youtube.com [youtube.com]

- 5. Valdecoxib : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 6. Valdecoxib (Bextra) | Davis’s Drug Guide [nursing.unboundmedicine.com]

- 7. Valdecoxib | C16H14N2O3S | CID 119607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. clinician.com [clinician.com]

- 9. Valdecoxib: assessment of cyclooxygenase-2 potency and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Characterization of celecoxib and valdecoxib binding to cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. semanticscholar.org [semanticscholar.org]

Methodological & Application

Application Note: A Robust HPLC Analytical Method for the Quantification of Valdice in Pharmaceutical Formulations

Introduction

Valdice is a novel small molecule inhibitor of the XYZ kinase, currently under investigation for the treatment of certain types of solid tumors. As with any new chemical entity, a reliable and robust analytical method is crucial for the quantification of the active pharmaceutical ingredient (API) in both bulk drug substance and finished pharmaceutical products. This application note describes the development and validation of a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The method is suitable for routine quality control analysis, stability studies, and formulation development.

The development process focused on achieving optimal separation of this compound from potential impurities and degradation products while maintaining a short run time for high-throughput analysis. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.

Materials and Methods

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector was used for this study. Data acquisition and processing were performed using a suitable chromatography data system.

Chemicals and Reagents:

-

This compound reference standard (purity >99.5%)

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade, filtered and degassed)

-

Formic acid (analytical grade)

Chromatographic Conditions: The optimal chromatographic conditions were determined after a systematic evaluation of various stationary phases, mobile phase compositions, and detector wavelengths.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size

-

Mobile Phase: A mixture of 0.1% formic acid in water (A) and acetonitrile (B) (60:40 v/v)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm

-

Run Time: 10 minutes

Standard Solution Preparation: A stock solution of this compound was prepared by dissolving 10 mg of the reference standard in 100 mL of methanol to obtain a concentration of 100 µg/mL. Working standard solutions were prepared by diluting the stock solution with the mobile phase to the desired concentrations.

Sample Preparation: For the analysis of a tablet formulation, ten tablets were weighed and finely powdered. A portion of the powder equivalent to 10 mg of this compound was accurately weighed and transferred to a 100 mL volumetric flask. Approximately 70 mL of methanol was added, and the flask was sonicated for 15 minutes to ensure complete dissolution of the drug. The solution was then diluted to the mark with methanol, mixed well, and filtered through a 0.45 µm syringe filter. An aliquot of the filtrate was further diluted with the mobile phase to a final concentration of 10 µg/mL.

Experimental Protocols

Method Development Workflow:

The HPLC method development for this compound followed a systematic approach to achieve the desired separation and performance.

Method Validation Protocol:

The developed HPLC method was validated according to ICH Q2(R1) guidelines for specificity, linearity, range, precision, accuracy, robustness, and limit of detection (LOD) and limit of quantitation (LOQ).

-

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and placebo components, was evaluated. A placebo solution and a solution containing this compound and known impurities were injected to check for any interference with the this compound peak.

-

Linearity and Range: The linearity of the method was determined by analyzing five solutions of this compound at concentrations ranging from 5 to 25 µg/mL. A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was calculated.

-

Precision:

-

Repeatability (Intra-day precision): Six replicate injections of the standard solution (10 µg/mL) were performed on the same day, and the relative standard deviation (%RSD) of the peak areas was calculated.

-

Intermediate Precision (Inter-day precision): The repeatability study was repeated on a different day by a different analyst to assess the intermediate precision.

-

-

Accuracy: The accuracy of the method was determined by the recovery of known amounts of this compound spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the nominal concentration). The percentage recovery was calculated.

-

Robustness: The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and the percentage of acetonitrile in the mobile phase (±2%). The effect on the retention time and peak area was observed.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ were determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ, by injecting a series of dilute solutions of this compound.

Results and Discussion

The developed HPLC method provided a well-resolved peak for this compound with a retention time of approximately 4.5 minutes. The peak was symmetrical, and no interference was observed from the placebo or common degradation products, indicating the specificity of the method. The validation results are summarized in the table below.

Table 1: Summary of Method Validation Data

| Parameter | Result | Acceptance Criteria |

| Linearity | ||

| Range | 5 - 25 µg/mL | - |

| Correlation Coefficient (r²) | 0.9998 | ≥ 0.999 |

| Precision | ||

| Repeatability (%RSD) | 0.45% | ≤ 2.0% |

| Intermediate Precision (%RSD) | 0.68% | ≤ 2.0% |

| Accuracy | ||

| Recovery at 80% | 99.2% | 98.0% - 102.0% |

| Recovery at 100% | 100.5% | 98.0% - 102.0% |

| Recovery at 120% | 99.8% | 98.0% - 102.0% |

| Robustness | No significant impact on results | System suitability passes |

| LOD | 0.05 µg/mL | - |

| LOQ | 0.15 µg/mL | - |

The linearity of the method was excellent over the specified range, with a correlation coefficient greater than 0.999. The precision of the method was demonstrated by the low %RSD values for both repeatability and intermediate precision, which were well within the acceptable limit of 2%. The accuracy of the method was confirmed by the high recovery rates at all three concentration levels. The method was also found to be robust, as minor variations in the experimental conditions did not significantly affect the results.

Conclusion

A simple, rapid, precise, and accurate RP-HPLC method has been successfully developed and validated for the quantitative determination of this compound in pharmaceutical dosage forms. The method is suitable for routine quality control and stability testing, providing a reliable analytical tool for the development of this new drug candidate. The short run time allows for high-throughput analysis, which is advantageous in a drug development setting.

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Valdice in Human Plasma

Audience: Researchers, scientists, and drug development professionals.

Introduction

Valdice is a novel small molecule therapeutic agent under investigation for [insert therapeutic area]. To support pharmacokinetic and toxicokinetic studies, a reliable and sensitive bioanalytical method is required for its quantification in biological matrices. This application note describes a simple, rapid, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method utilizes a straightforward protein precipitation protocol for sample preparation and has been validated according to the general principles of bioanalytical method validation outlined by regulatory agencies.[1][2][3][4]

Instrumentation and Reagents

-

LC System: Shimadzu Nexera X2 or equivalent

-

Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent

-

Analytical Column: Phenomenex Kinetex® C18, 2.6 µm, 100 Å, 50 x 2.1 mm

-

Reagents: this compound reference standard, this compound-d4 (internal standard), HPLC-grade acetonitrile, HPLC-grade methanol (B129727), Formic acid, and human plasma (K2EDTA). All solvents and reagents were of the highest available purity.[5]

Experimental Protocols

Preparation of Standards and Quality Control Samples

Stock solutions of this compound and its stable isotope-labeled internal standard (IS), this compound-d4, were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with 50:50 (v/v) acetonitrile/water.

Calibration curve (CC) standards and quality control (QC) samples were prepared by spiking the appropriate working standard solutions into blank human plasma. CC standards were prepared at concentrations of 0.5, 1, 5, 10, 50, 100, 500, and 1000 ng/mL. QC samples were prepared at four concentration levels:

-

Lower Limit of Quantification (LLOQ): 0.5 ng/mL

-

Low Quality Control (LQC): 1.5 ng/mL

-

Medium Quality Control (MQC): 75 ng/mL

-

High Quality Control (HQC): 800 ng/mL

Plasma Sample Preparation: Protein Precipitation

The protein precipitation method was selected for its simplicity and high-throughput compatibility.[6][7]

-

Aliquot 50 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of the internal standard working solution (this compound-d4 in acetonitrile, 50 ng/mL).

-

Vortex the mixture for 30 seconds to ensure complete protein precipitation.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer 100 µL of the supernatant to a clean autosampler vial or 96-well plate.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

Caption: Protein Precipitation Workflow.

LC-MS/MS Conditions

The chromatographic separation was achieved on a C18 column, and the mass spectrometer was operated in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI).[8][9][10]

| Parameter | Condition |

| LC Parameters | |

| Column | Phenomenex Kinetex® C18, 2.6 µm, 50 x 2.1 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Program | |

| 0.0 - 0.5 min | 10% B |

| 0.5 - 2.5 min | 10% to 90% B |

| 2.5 - 3.0 min | 90% B |

| 3.0 - 3.1 min | 90% to 10% B |

| 3.1 - 4.0 min | 10% B (Equilibration) |

| MS/MS Parameters | |

| Ionization Mode | ESI Positive |

| MRM Transition (this compound) | Q1: 395.2 m/z -> Q3: 188.3 m/z (Quantifier) |

| MRM Transition (this compound) | Q1: 395.2 m/z -> Q3: 145.1 m/z (Qualifier) |

| MRM Transition (this compound-d4) | Q1: 399.2 m/z -> Q3: 192.3 m/z |

| Dwell Time | 100 ms |

| Curtain Gas (CUR) | 30 psi |

| Collision Gas (CAD) | Medium |

| IonSpray Voltage (IS) | 5500 V |

| Temperature (TEM) | 550°C |

Results and Data Presentation

The method was validated for linearity, accuracy, precision, sensitivity, and stability.

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 0.5 to 1000 ng/mL. A linear regression with a 1/x² weighting factor was used to fit the curve. The correlation coefficient (r²) was consistently >0.998. The lower limit of quantification (LLOQ) was established at 0.5 ng/mL, with a signal-to-noise ratio >10.[11]

| Parameter | Result |

| Calibration Range | 0.5 - 1000 ng/mL |

| Regression Model | Linear, 1/x² weighting |

| Correlation (r²) | > 0.998 |

| LLOQ | 0.5 ng/mL |

Accuracy and Precision

The intra-day and inter-day accuracy and precision were evaluated using six replicates of QC samples at four concentration levels. The results demonstrate that the method is both accurate and precise, with all values falling within the acceptable limits (±15% for accuracy, ≤15% for precision).[9][12]

| QC Level | Nominal Conc. (ng/mL) | Intra-Day Accuracy (%) | Intra-Day Precision (%CV) | Inter-Day Accuracy (%) | Inter-Day Precision (%CV) |

| LLOQ | 0.5 | 104.2 | 8.5 | 102.8 | 9.7 |

| LQC | 1.5 | 98.7 | 6.2 | 101.5 | 7.1 |

| MQC | 75 | 101.3 | 4.1 | 99.8 | 5.3 |

| HQC | 800 | 97.9 | 3.5 | 98.5 | 4.2 |

Conclusion

This application note presents a validated LC-MS/MS method for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and rapid chromatographic runtime make it suitable for high-throughput analysis in a regulated bioanalytical environment. The method demonstrates excellent sensitivity, accuracy, and precision, meeting the criteria for supporting clinical and non-clinical pharmacokinetic studies.

Visualizations

Caption: High-Level Bioanalytical Workflow.

Caption: LC-MS/MS System Components.

References

- 1. labs.iqvia.com [labs.iqvia.com]

- 2. fda.gov [fda.gov]

- 3. moh.gov.bw [moh.gov.bw]

- 4. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]

- 5. tecan.com [tecan.com]

- 6. researchgate.net [researchgate.net]

- 7. spectroscopyeurope.com [spectroscopyeurope.com]

- 8. nebiolab.com [nebiolab.com]

- 9. Development and validation of an LC-MS/MS method for simultaneous quantification of eight drugs in plasma and brain: Application in a pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. drugtargetreview.com [drugtargetreview.com]

- 11. uab.edu [uab.edu]

- 12. biointerfaceresearch.com [biointerfaceresearch.com]

Application Notes and Protocols for Compound V Administration in Rodent Models

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for the preclinical evaluation of Compound V, a novel small molecule inhibitor, in various rodent models. It includes detailed protocols for compound formulation, administration, and the subsequent evaluation of its pharmacokinetic, pharmacodynamic, and efficacy profiles. The methodologies outlined herein are intended to serve as a foundational framework for researchers, which can be adapted to suit specific experimental needs and research questions.

Quantitative Data Summary

The following tables summarize key quantitative data for Compound V based on preliminary in vivo rodent studies.

Table 1: Pharmacokinetic Parameters of Compound V in Sprague-Dawley Rats

| Parameter | Value (Mean ± SD) | Units |

|---|---|---|

| Bioavailability (F%) | 45 ± 8 | % |

| Cmax (Oral, 10 mg/kg) | 1.2 ± 0.3 | µg/mL |

| Tmax (Oral, 10 mg/kg) | 2.0 ± 0.5 | hours |

| Half-life (t1/2) | 6.8 ± 1.2 | hours |

| Clearance (CL) | 0.5 ± 0.1 | L/hr/kg |

| Volume of Distribution (Vd) | 4.2 ± 0.7 | L/kg |

Table 2: Efficacy of Compound V in a Xenograft Tumor Model

| Treatment Group | Dose (mg/kg) | Tumor Volume Reduction (%) | Survival Rate (%) |

|---|---|---|---|

| Vehicle Control | 0 | 0 | 20 |

| Compound V | 5 | 35 ± 6 | 60 |

| Compound V | 10 | 68 ± 9 | 90 |

| Positive Control | 10 | 72 ± 7 | 95 |

Experimental Protocols

Compound V Formulation

Objective: To prepare a stable and homogenous formulation of Compound V for oral (PO) and intraperitoneal (IP) administration in rodents.

Materials:

-

Compound V powder

-

Vehicle solution: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator bath

Protocol:

-

Weigh the required amount of Compound V powder based on the desired final concentration and dosing volume.

-

In a sterile microcentrifuge tube, add the DMSO component of the vehicle first and dissolve the Compound V powder by vortexing.

-

Sequentially add the PEG300, Tween 80, and saline to the mixture.

-

Vortex thoroughly between the addition of each component to ensure a homogenous solution.

-

If precipitation occurs, gently warm the solution and sonicate for 5-10 minutes until the solution is clear.

-

Prepare the formulation fresh on the day of dosing.

Rodent Dosing Procedure

Objective: To accurately administer the formulated Compound V to rodent models.

Materials:

-

Appropriate rodent strain (e.g., C57BL/6 mice, Sprague-Dawley rats)

-

Compound V formulation

-

Gavage needles (for oral administration)

-

Insulin syringes with 27G needles (for intraperitoneal injection)

-

Animal scale

Protocol:

-

Acclimatize animals to the facility for at least one week prior to the experiment.

-

On the day of dosing, weigh each animal to calculate the precise volume of the formulation to be administered. The typical dosing volume is 5-10 mL/kg for mice and 2-5 mL/kg for rats.

-

For Oral (PO) Administration:

-

Gently restrain the animal.

-

Insert the gavage needle carefully over the tongue and into the esophagus.

-

Slowly dispense the calculated volume of the Compound V formulation.

-

Observe the animal for a few minutes post-dosing to ensure no adverse reactions occur.

-

-

For Intraperitoneal (IP) Administration:

-

Position the animal to expose the lower abdominal quadrant.

-

Insert the needle at a 15-20 degree angle into the peritoneal cavity, avoiding the bladder and internal organs.

-

Administer the formulation slowly.

-

Withdraw the needle and monitor the animal.

-

Visualized Pathways and Workflows

Caption: Hypothetical signaling pathway showing Compound V inhibiting Kinase B.

Application Notes and Protocols for Valproic Acid (VPA) in In Vivo Neurological Studies

Introduction

Valproic acid (VPA), a well-established anti-epileptic drug, is gaining significant attention for its neuroprotective and neuro-regenerative properties in various neurological insults.[1] Its multifaceted mechanism of action, primarily as a histone deacetylase (HDAC) inhibitor, makes it a promising therapeutic candidate for conditions such as traumatic brain injury (TBI), stroke, and other neurodegenerative diseases.[1][2] These application notes provide a comprehensive overview and detailed protocols for researchers, scientists, and drug development professionals interested in utilizing VPA in in vivo neurological studies.

Mechanism of Action

Valproic acid exerts its neuroprotective effects through several key pathways. Primarily, it functions as an inhibitor of histone deacetylases (HDACs), leading to an increase in histone acetylation. This epigenetic modification alters gene expression, promoting the transcription of pro-survival and neuroprotective genes.[1][3] Additionally, VPA has been shown to inhibit glycogen (B147801) synthase kinase 3 (GSK-3), a key enzyme implicated in apoptosis and inflammation.[3] Its traditional role as an anti-epileptic is attributed to its ability to increase the levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[1][4]

Signaling Pathway of Valproic Acid's Neuroprotective Effects

Caption: Valproic Acid (VPA) signaling pathways leading to neuroprotection.

Quantitative Data from In Vivo Neurological Studies

The following tables summarize quantitative data from preclinical and clinical studies investigating the efficacy of Valproic Acid in neurological conditions.